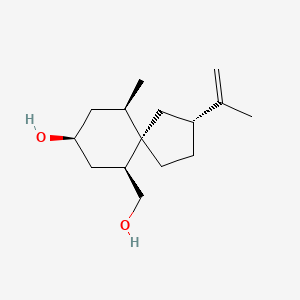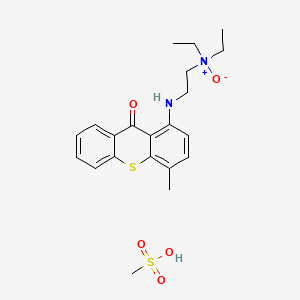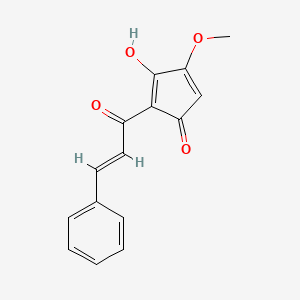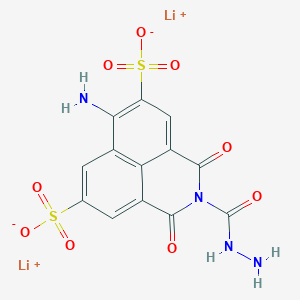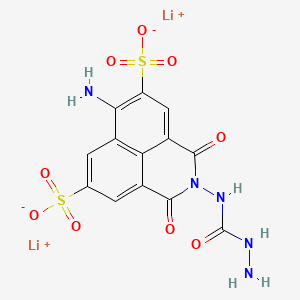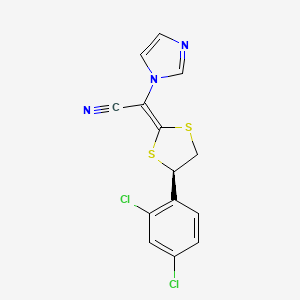
ルリコナゾール
概要
説明
ルリコナゾールは、主に水虫、股間部のいんきん、白癬などの皮膚感染症の治療に使用される局所抗真菌剤です。これは、アゾール系抗真菌薬のクラスに属しており、真菌細胞膜の必須成分であるエルゴステロールの合成を阻害することで作用します 。 ルリコナゾールは、2013年に米国食品医薬品局によって承認され、Luzuという商品名で販売されています .
科学的研究の応用
作用機序
ルリコナゾールは、真菌細胞膜の主要な成分であるエルゴステロールの合成に必須な酵素であるラノステロールデメチラーゼを阻害することにより、その抗真菌効果を発揮します。 エルゴステロールの合成を阻害することにより、ルリコナゾールは真菌細胞膜の完全性を損ない、細胞死につながります 。 この阻害に関与する正確な分子標的および経路はまだ研究中ですが、ルリコナゾールはラノステロールデメチラーゼの活性部位に結合し、ラノステロールからエルゴステロールへの変換を防ぐと推測されています .
Safety and Hazards
Luliconazole is for topical use only . It should not be used orally or intravaginally . In case of accidental exposure, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
While Luliconazole is already an effective treatment for certain fungal infections, research is ongoing to further enhance its properties. For instance, a study demonstrated the application of cooling crystallization to generate novel solid forms of drug-coformer cocrystal complexes . This approach could potentially enhance the solubility and dissolution of Luliconazole, thereby improving its effectiveness .
生化学分析
Biochemical Properties
Luliconazole interacts with the enzyme lanosterol demethylase, which is needed for the synthesis of ergosterol, a major component of the fungus cell membranes . By inhibiting this enzyme, Luliconazole disrupts the synthesis of ergosterol, thereby altering the fungal cell membranes .
Cellular Effects
Luliconazole exerts its effects on various types of cells, particularly fungal cells. It kills the organisms Trichophyton rubrum and Epidermophyton floccosum, most likely by altering their fungal cell membranes . This alteration in the cell membrane disrupts normal cellular processes, leading to the death of the fungal cells .
Molecular Mechanism
Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes . By inhibiting this enzyme, Luliconazole disrupts the synthesis of ergosterol, thereby altering the fungal cell membranes .
Temporal Effects in Laboratory Settings
It is known that Luliconazole is administered topically, and clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration occurred in approximately 17 hours .
Dosage Effects in Animal Models
The effects of Luliconazole at different dosages in animal models have not been extensively studied. It has been shown to be effective in treating tinea corporis and tinea pedis in guinea pig models .
Metabolic Pathways
The metabolism of Luliconazole has yet to be determined . In vitro studies suggest that systemically absorbed Luliconazole may be metabolized by CYP2D6 and 3A4 .
Transport and Distribution
It is known that Luliconazole is administered topically, and it is likely to be distributed in the skin where it exerts its antifungal effects .
Subcellular Localization
As a topical antifungal agent, it is likely to be localized in the skin cells where it exerts its antifungal effects .
準備方法
合成経路と反応条件
ルリコナゾールは、重要な中間体の形成を含む多段階プロセスによって合成することができます。一般的な合成経路の1つは、2,4-ジクロロベンジルクロリドを硫化ナトリウムと反応させて2,4-ジクロロベンジルスルフィドを形成することです。この中間体は次に、クロロアセトニトリルと反応させて2,4-ジクロロベンジルチオアセトニトリルを生成します。 最後の段階では、この中間体をイミダゾールと環化させてルリコナゾールを形成します .
工業生産方法
ルリコナゾールの工業生産は、通常、大規模製造のための合成経路を最適化することを含みます。 これには、効率的な触媒、制御された反応条件、および精製技術の使用が含まれており、最終製品の高い収率と純度を確保します .
化学反応の分析
反応の種類
ルリコナゾールは、次のようなさまざまな化学反応を起こします。
酸化: ルリコナゾールは酸化されてスルホキシドおよびスルホンを形成することができます。
還元: 還元反応により、ルリコナゾールは対応するスルフィドに変換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素およびm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムおよび水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主な生成物
酸化: スルホキシドおよびスルホン。
還元: 対応するスルフィド。
科学研究への応用
ルリコナゾールは、次のような幅広い科学研究への応用があります。
化学: アゾール系抗真菌薬の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: カンジダ・アルビカンスおよびアスペルギルス・フミガーツスなどのさまざまな真菌種に対する抗真菌活性が調査されています.
類似化合物との比較
ルリコナゾールは、次のような他のアゾール系抗真菌薬とよく比較されます。
- フルコナゾール
- イトラコナゾール
- ケトコナゾール
- テルビナフィン (アゾールではありませんが、その抗真菌特性のためにしばしば比較されます)
ユニークさ
ルリコナゾールは、強力な抗真菌活性と良好な薬物動態特性により際立っています。 これは、他のアゾールやテルビナフィンと比較して、皮膚糸状菌症の治療において優れた有効性を示しています 。 さらに、ルリコナゾールのユニークな化学構造は、ケテンジチオ酢酸構造に組み込まれたイミダゾール部分を含み、その強力な抗真菌活性に寄与しています .
類似化合物
- フルコナゾール : 一般的に全身性真菌感染症の治療に使用されます。
- イトラコナゾール : 幅広い真菌感染症に効果的です。
- ケトコナゾール : 全身性および局所性真菌感染症の両方で使用されます。
- テルビナフィン : 主に皮膚糸状菌症および爪白癬に使用されます .
ルリコナゾールのユニークな構造と強力な活性により、抗真菌剤の武器庫に貴重な追加となっています。
特性
IUPAC Name |
(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAOBBFIOAEMLL-REQDGWNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048607 | |
| Record name | Luliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of action for luliconazole's anti-fungal activity is still not known, but luliconazole is thought to inhibit the enzyme lanosterol demethylase. Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes. | |
| Record name | Luliconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
187164-19-8 | |
| Record name | Luliconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187164-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luliconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187164198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luliconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Luliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luliconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LULICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE91AN4S8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)
![Propanenitrile, 2-[(1,1-dimethylethyl)azo]-2-methyl-](/img/structure/B1675345.png)
